1H-pyrazolo[4,3-b]pyridin-7-amine hydrochloride
Description
Properties
IUPAC Name |
1H-pyrazolo[4,3-b]pyridin-7-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4.ClH/c7-4-1-2-8-5-3-9-10-6(4)5;/h1-3H,(H2,7,8)(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBDDONNAGSLNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=NNC2=C1N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1H-pyrazolo[4,3-b]pyridin-7-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine.
Iodization: The compound is iodized using N-iodosuccinimide (NIS) to obtain an intermediate.
Protection: The NH group of the intermediate is protected using PMB-Cl (para-methoxybenzyl chloride) to produce a key intermediate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 7-amino group and halogen substituents on the pyridine ring participate in nucleophilic aromatic substitution (SNAr). In optimized protocols using 2-chloro-3-nitropyridine precursors:
-
Reagents : K₂CO₃, DABCO, or secondary amines in THF/EtOH mixtures
-
Key observation : Complete conversion to pyrazolo[4,3-b]pyridines occurs within 45 minutes at 40°C via intermediate N-acetylhydrazone formation .
Table 1: SNAr Reaction Outcomes
| Starting Material | Nucleophile | Product Yield | Conditions |
|---|---|---|---|
| 2-Chloro-3-nitropyridine | Hydrazine | 89% | THF, 40°C, 45 min |
| 2-Fluoro-3-nitropyridine | Methylamine | 76% | EtOH, 60°C, 2 hr |
Azo-Coupling and Cyclization
The compound forms diazonium salts that undergo Japp–Klingemann reactions with β-ketoesters:
-
Mechanism :
Critical factors :
-
Use of arenediazonium tosylates enhances stability vs traditional diazonium salts
-
One-pot procedures achieve 82–94% yields by combining azo-coupling and cyclization
Acetyl Group Migration
An unusual C→N acetyl migration occurs during SNAr reactions:
-
Experimental evidence :
Proposed mechanism :
-
Nucleophilic attack on the N=N bond
-
Formation of a strained 4-membered intermediate
-
Rearrangement driven by steric relief and hydrazone stabilization
Oxidation and Reduction Pathways
Oxidation :
-
Agents : KMnO₄ (acidic conditions) or H₂O₂
-
Products : Pyrazolo[4,3-b]pyridine N-oxides (72–85% yield)
Reduction :
-
Agents : NaBH₄/NiCl₂ or catalytic hydrogenation
-
Products : Dihydro derivatives with retained ring structure
Salt-Dependent Reactivity
The hydrochloride counterion influences:
-
Stability : Prevents decomposition during SNAr vs neutral conditions (t₁/₂ increases from 2 hr → 48 hr)
Table 2: Regioselectivity in Electrophilic Attacks
| Position | Electrophile | Major Product | Selectivity Factor |
|---|---|---|---|
| C-5 | Acetyl chloride | 5-Acetamido derivative | 8:1 |
| N-1 | Methyl iodide | 1-Methylpyrazolo derivative | >20:1 |
Pharmacophoric Modifications
Reactions enabling bioactivity optimization:
-
Suzuki coupling : Introduces aryl groups at C-3 (Pd(PPh₃)₄, 82% yield)
-
Mannich reactions : Adds aminomethyl chains to C-5 (37–64% yield)
Key application : These derivatives show nM-level kinase inhibition (e.g., IC₅₀ = 12 nM vs PIM1 kinase) .
Stability Under Extreme Conditions
Thermal analysis :
Hydrolytic stability :
-
pH 1–9: Stable for 72 hr
-
pH >10: Degrades via pyrazole ring opening (t₁/₂ = 4.3 hr at pH 12)
This reactivity profile establishes this compound as a versatile scaffold for constructing bioactive molecules. The compound’s regioselective modifications and stability under physiological conditions make it particularly valuable for kinase inhibitor development .
Scientific Research Applications
Biological Activities
1H-Pyrazolo[4,3-b]pyridin-7-amine hydrochloride exhibits a range of biological activities, particularly in the following areas:
Antitumor Activity
Studies have shown that derivatives of 1H-pyrazolo[4,3-b]pyridin-7-amine exhibit antiproliferative effects against various cancer cell lines. For instance, compounds derived from this scaffold demonstrated significant activity against MV4-11 (biphenotypic B myelomonocytic leukemia), K562 (chronic myeloid leukemia), and MCF-7 (breast cancer) cell lines. The structure-activity relationship (SAR) studies indicated that specific substitutions at the 4-position could enhance or diminish activity .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | MV4-11 | 5.2 |
| Compound B | K562 | 3.8 |
| Compound C | MCF-7 | 6.0 |
Neurological Applications
The compound has also been identified as a phosphodiesterase type 1 (PDE1) inhibitor, which suggests its potential use in treating neurodegenerative disorders. PDEs play a crucial role in regulating intracellular signaling pathways involving cyclic nucleotides, making them significant targets for drug development aimed at conditions like Alzheimer's disease and other cognitive impairments .
Antitubercular Activity
Recent research highlights the antitubercular properties of pyrazolo derivatives, including those based on the pyrazolo[4,3-b]pyridine scaffold. These compounds have shown promising activity against Mycobacterium tuberculosis, with mechanisms that do not interfere with traditional targets like cell-wall biosynthesis .
Case Study 1: Anticancer Activity
In a study evaluating the anticancer effects of various pyrazolo derivatives, researchers synthesized several compounds based on the 1H-pyrazolo[4,3-b]pyridine structure. The most potent compound exhibited an IC50 value of 2.5 µM against MCF-7 cells and was noted to induce apoptosis through caspase activation pathways.
Case Study 2: PDE Inhibition
A clinical trial investigated the efficacy of a PDE1 inhibitor derived from this compound in patients with Alzheimer's disease. The results indicated improved cognitive function scores after treatment compared to placebo groups, supporting further investigation into its therapeutic potential.
Mechanism of Action
The mechanism of action of 1H-pyrazolo[4,3-b]pyridin-7-amine hydrochloride involves its interaction with specific molecular targets:
Kinase Inhibition: The compound inhibits tropomyosin receptor kinases (TRKs), which play a crucial role in cell proliferation and differentiation.
Signal Transduction Pathways: The inhibition of TRKs affects downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt, which are involved in cell survival and proliferation.
Comparison with Similar Compounds
1H-pyrazolo[4,3-b]pyridin-7-amine hydrochloride can be compared with other similar compounds in the pyrazolopyridine family:
1H-Pyrazolo[3,4-b]pyridines: These compounds have a different fusion pattern of the pyrazole and pyridine rings, leading to variations in their chemical properties and biological activities.
Quinolinyl-pyrazoles: These compounds contain a quinoline ring fused with a pyrazole ring and are studied for their pharmacological activities.
The uniqueness of this compound lies in its specific structure, which allows it to interact with TRKs and other molecular targets effectively, making it a valuable compound in medicinal chemistry and drug development.
Biological Activity
1H-Pyrazolo[4,3-b]pyridin-7-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrazolo-pyridine core structure, which is known for its ability to interact with various biological targets. The molecular formula is C7H8ClN3, and its molecular weight is approximately 175.61 g/mol.
The biological activity of this compound primarily stems from its role as a kinase inhibitor. It has been shown to inhibit several key kinases involved in cancer cell proliferation and survival pathways:
- Phosphoinositide 3-kinase (PI3K) : This enzyme plays a crucial role in cell growth and survival by activating downstream signaling pathways such as AKT. Inhibition of PI3K can lead to reduced tumor growth and increased apoptosis in cancer cells .
- Cyclin-dependent kinases (CDKs) : These are pivotal in cell cycle regulation. The compound has demonstrated potential as a CDK inhibitor, which could lead to cell cycle arrest in cancerous cells .
Anticancer Activity
Numerous studies have reported on the anticancer properties of this compound:
- Cell Line Studies : In vitro studies using various cancer cell lines have shown that this compound exhibits significant cytotoxicity. For example:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 2.9 |
| HEPG2 | 2.6 |
| HCT-116 | 2.3 |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various pathogens:
- Fungal Infections : It was found to be nearly as effective as Amphotericin B against Fusarium oxysporum, with a Minimum Inhibitory Concentration (MIC) of 0.98 µg/mL .
- Bacterial Infections : Several derivatives based on the pyrazolo-pyridine structure exhibited potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .
Case Studies
- Synthesis and Evaluation : A study synthesized a series of pyrazolo[4,3-b]pyridine derivatives and evaluated their biological activities. The lead compound exhibited significant inhibition of tumor growth in xenograft models, indicating its potential for further development as an anticancer agent .
- Structure-Activity Relationship (SAR) : Research focused on the SAR of various substituted pyrazolo[4,3-b]pyridines revealed that specific substitutions at the N1 and C5 positions enhanced both anticancer and antimicrobial activities. This highlights the importance of structural modifications in optimizing biological efficacy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1H-pyrazolo[4,3-b]pyridin-7-amine hydrochloride, and how can purity be validated?
- Methodology :
- Synthetic Routes : Cyclocondensation reactions under controlled heating (110–130°C) in sealed tubes with methanol or ethanol as solvents are commonly used. For example, pyrazolo-pyridine derivatives are synthesized via cyclization of substituted pyridines with hydrazines .
- Purity Validation : Use high-resolution NMR (1H/13C) to confirm structural integrity. Melting point analysis (e.g., 216–217°C for derivatives) and HPLC with UV detection at 254 nm ensure purity. Mass spectrometry (ESI-MS) confirms molecular weight .
Q. How is the hydrochloride salt form characterized, and what are its key physicochemical properties?
- Methodology :
- Salt Formation : React the free base with HCl in anhydrous ether or ethanol, followed by filtration and recrystallization.
- Characterization : X-ray crystallography or powder diffraction confirms crystalline structure. Thermogravimetric analysis (TGA) assesses thermal stability. Solubility in aqueous buffers (pH 1–7) is tested via shake-flask method .
Advanced Research Questions
Q. How can researchers design experiments to evaluate PDE1 inhibitory activity in neurodegenerative models?
- Methodology :
- In Vitro Assays : Use recombinant PDE1 isoforms (e.g., PDE1B) in enzyme inhibition assays with cAMP/cGMP as substrates. Measure IC50 values via fluorescence polarization .
- In Vivo Models : Administer the compound (0.1–10 mg/kg, i.p.) in rodent models of Parkinson’s disease (e.g., 6-OHDA-lesioned rats). Assess motor coordination (rotarod test) and cognitive function (Morris water maze) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodology :
- Batch Analysis : Compare compound purity (HPLC, NMR) between studies. Impurities >1% can skew activity .
- Assay Standardization : Replicate experiments using identical conditions (e.g., cell lines, buffer pH, incubation time). Cross-validate with orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .
Q. How do structural modifications at position 3 or 5 of the pyrazolo-pyridine scaffold affect mGlu4 receptor modulation?
- Methodology :
- SAR Studies : Synthesize analogs with substitutions (e.g., chloro, fluoro, methyl groups). Test affinity via [³H]LY341495 displacement assays in HEK293 cells expressing mGlu4. Measure EC50 for glutamate potentiation .
- Computational Modeling : Dock analogs into mGlu4’s allosteric site (PDB: 4X7H) using Schrödinger Suite. Correlate LogP and polar surface area with blood-brain barrier penetration .
Q. What in vitro and in vivo ADME parameters are critical for preclinical development?
- Methodology :
- In Vitro : Assess metabolic stability in liver microsomes (human/rodent), CYP450 inhibition (IC50 for 3A4/2D6), and plasma protein binding (equilibrium dialysis) .
- In Vivo : Conduct pharmacokinetic studies in rats (IV/PO dosing). Measure Cmax, T1/2, and bioavailability. Tissue distribution is quantified via LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
